molecular formula C2H3NO3 B12441957 Acetic acid, (hydroxyimino)-, (Z)- CAS No. 62812-66-2

Acetic acid, (hydroxyimino)-, (Z)-

Cat. No.: B12441957
CAS No.: 62812-66-2
M. Wt: 89.05 g/mol
InChI Key: PBZUAIHRZUBBAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (hydroxyimino)-, (Z)- can be achieved through several methods. One common approach involves the reaction of glyoxylic acid with hydroxylamine under controlled conditions to form the hydroxyimino derivative. The reaction typically requires an acidic or neutral medium to proceed efficiently .

Industrial Production Methods

On an industrial scale, the production of acetic acid, (hydroxyimino)-, (Z)- may involve the use of advanced catalytic processes. These processes often employ heterogeneous catalysts to facilitate the conversion of precursor compounds into the desired product. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (hydroxyimino)-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of acetic acid, (hydroxyimino)-, (Z)- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of acetic acid, (hydroxyimino)-, (Z)- depend on the specific reaction pathway. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

Acetic acid, (hydroxyimino)-, (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (hydroxyimino)-, (Z)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its action are often related to its ability to undergo redox reactions and participate in enzyme-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (hydroxyimino)-, (Z)- is unique due to its specific combination of the hydroxyimino group and acetic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUAIHRZUBBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425551
Record name Acetic acid, (hydroxyimino)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-80-0, 62812-66-2
Record name 2-(Hydroxyimino)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (hydroxyimino)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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